N-benzyl-4-[4-cyano-1-(furan-2-yl)-5,6,7,8-tetrahydroisoquinolin-3-yl]piperazine-1-carbothioamide
Overview
Description
N-benzyl-4-[4-cyano-1-(furan-2-yl)-5,6,7,8-tetrahydroisoquinolin-3-yl]piperazine-1-carbothioamide is a complex organic compound that features a unique combination of functional groups, including a cyano group, a furan ring, and a tetrahydroisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-[4-cyano-1-(furan-2-yl)-5,6,7,8-tetrahydroisoquinolin-3-yl]piperazine-1-carbothioamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline ring.
Introduction of the Furan Ring: The furan ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated furan compound in the presence of a palladium catalyst.
Addition of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent.
Formation of the Piperazine Ring: The piperazine ring can be formed through a cyclization reaction involving a diamine precursor.
Attachment of the Benzyl Group and Carbothioamide:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-[4-cyano-1-(furan-2-yl)-5,6,7,8-tetrahydroisoquinolin-3-yl]piperazine-1-carbothioamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring and tetrahydroisoquinoline moiety can be oxidized under suitable conditions to form corresponding oxides.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the furan ring and tetrahydroisoquinoline moiety.
Reduction: Amino derivatives of the cyano group.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-benzyl-4-[4-cyano-1-(furan-2-yl)-5,6,7,8-tetrahydroisoquinolin-3-yl]piperazine-1-carbothioamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to its tetrahydroisoquinoline moiety.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Material Science: The unique combination of functional groups makes it a potential candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-benzyl-4-[4-cyano-1-(furan-2-yl)-5,6,7,8-tetrahydroisoquinolin-3-yl]piperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in neurological pathways, modulating their activity.
Pathways Involved: It could influence pathways related to neurotransmission, neuroprotection, or neuroinflammation, leading to potential therapeutic effects in neurological disorders.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-4-[4-cyano-1-(furan-2-yl)-5,6,7,8-tetrahydroisoquinolin-3-yl]piperazine-1-carbothioamide: shares similarities with other compounds containing tetrahydroisoquinoline, furan, and piperazine moieties.
This compound: is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Uniqueness
The uniqueness of this compound lies in its potential to interact with multiple biological targets and its versatility as a synthetic intermediate. This makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
N-benzyl-4-[4-cyano-1-(furan-2-yl)-5,6,7,8-tetrahydroisoquinolin-3-yl]piperazine-1-carbothioamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5OS/c27-17-22-20-9-4-5-10-21(20)24(23-11-6-16-32-23)29-25(22)30-12-14-31(15-13-30)26(33)28-18-19-7-2-1-3-8-19/h1-3,6-8,11,16H,4-5,9-10,12-15,18H2,(H,28,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNPHZCNDJRMAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(N=C2C3=CC=CO3)N4CCN(CC4)C(=S)NCC5=CC=CC=C5)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.